5-bromo-2-methoxy-N,N-dimethylnicotinamide chemical properties
5-bromo-2-methoxy-N,N-dimethylnicotinamide chemical properties
The following technical guide provides an in-depth analysis of 5-bromo-2-methoxy-N,N-dimethylnicotinamide , a versatile heterocyclic building block in medicinal chemistry.
Chemical Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS: 1072854-96-6 ) is a trisubstituted pyridine scaffold widely utilized in the synthesis of kinase inhibitors, GPCR ligands, and agrochemicals.[1][2] Its structural value lies in its orthogonal reactivity profile:
-
C5-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1][2]
-
C2-Methoxy: A masked oxo-group (via hydrolysis) or a stable electron-donating group that modulates pyridine ring electronics.[1][2]
-
C3-Dimethylamide: A stable, solubilizing moiety that can also serve as a Directed Ortho Metalation (DoM) group.
This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to deploy this molecule effectively in lead optimization.
Chemical Identity & Physicochemical Profile[1][3][4][5]
| Property | Data |
| IUPAC Name | 5-bromo-2-methoxy-N,N-dimethylpyridine-3-carboxamide |
| CAS Number | 1072854-96-6 |
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.10 g/mol |
| SMILES | CN(C)C(=O)C1=C(N=CC(=C1)Br)OC |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DCM, MeOH; Low solubility in water |
| LogP (Predicted) | ~1.8 - 2.1 |
| H-Bond Acceptors | 3 (Pyridine N, Amide O, Ether O) |
Structural Analysis
The molecule features a 2,3,5-substitution pattern on the pyridine ring. The 2-methoxy group significantly increases electron density compared to a bare pyridine, facilitating oxidative addition at the C5-bromide bond during catalytic cycles.[1][2] The N,N-dimethylamide at C3 is twisted out of planarity due to steric repulsion from the adjacent methoxy group, creating a unique 3D topology that can influence binding selectivity in protein pockets.
Synthetic Pathways
Two primary routes are established for accessing this scaffold. The Displacement Route is preferred for scale-up due to the low cost of starting materials, while the Direct Bromination Route is useful for late-stage functionalization.
Route A: The Displacement Strategy (Recommended)
This route starts from 5-bromo-2-chloronicotinic acid , a widely available intermediate.[1][2]
-
Acid Chloride Formation: Activation of the carboxylic acid with thionyl chloride (
). -
Amide Coupling: Reaction with dimethylamine (
). -
SNAr Displacement: Displacement of the C2-chloro group with sodium methoxide (
).
Note: Performing the amide coupling before the methoxide displacement prevents competitive hydrolysis of the acid chloride.
Route B: Direct Bromination
Bromination of 2-methoxy-N,N-dimethylnicotinamide using N-bromosuccinimide (NBS) typically favors the C5 position due to the para-directing effect of the methoxy group and the steric shielding of C4 by the amide.[1][2]
Visualization of Synthetic Logic
Figure 1: Convergent synthesis via SNAr displacement (Solid lines) vs. Direct Bromination (Dotted).
Experimental Protocols
Protocol 1: Synthesis via SNAr Displacement
Objective: Conversion of 5-bromo-2-chloro-N,N-dimethylnicotinamide to the title compound.
Reagents:
-
Substrate: 5-Bromo-2-chloro-N,N-dimethylnicotinamide (1.0 eq)[1]
-
Nucleophile: Sodium Methoxide (NaOMe), 25% wt in MeOH (1.5 eq)
-
Solvent: Methanol (anhydrous)
Procedure:
-
Dissolution: Dissolve the chloropyridine substrate in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a condenser.
-
Addition: Add the NaOMe solution dropwise at room temperature under nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-precursor ( ) and appearance of the product ( ). -
Workup: Cool to room temperature. Concentrate in vacuo to remove bulk methanol. Dilute the residue with Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). -
Purification: Dry the organic layer over
, filter, and concentrate. The product usually crystallizes upon standing or can be purified via silica gel chromatography (0-50% EtOAc/Hexanes).[2]
Protocol 2: Suzuki-Miyaura Coupling (General Application)
Objective: Coupling the 5-bromo scaffold with an aryl boronic acid.[1][2][3]
Reagents:
-
Scaffold: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (1.0 eq)[1][2]
-
Boronic Acid:
(1.2 eq)[1][2] -
Catalyst:
(0.05 eq) -
Base:
(2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane[1]
Procedure:
-
Combine scaffold, boronic acid, and catalyst in a microwave vial.
-
Add dioxane and aqueous base. Degas with
for 5 minutes. -
Heat at
(oil bath) or (microwave) for 1 hour. -
Filter through Celite, concentrate, and purify via HPLC.
Reactivity & Functionalization Logic
The utility of this scaffold is defined by its ability to undergo sequential, orthogonal transformations.
A. The C5-Bromine "Warhead"
The C5 position is activated for oxidative addition but is electronically distinct from the C2 position.
-
Suzuki/Stille: Excellent yields due to the electron-deficient pyridine ring facilitating Pd(0) insertion.
-
Buchwald-Hartwig: Amination at C5 allows the construction of "kinase hinge binder" motifs (e.g., aminopyridines).
-
Heck Reaction: Alkenylation is possible, though less common than Suzuki coupling.
B. The C2-Methoxy "Switch"
The methoxy group is not just an inert substituent; it is a masked pyridone .
-
Hydrolysis: Treatment with
or cleaves the methyl ether, revealing the 2-pyridone (2-hydroxy-pyridine tautomer).[1][2] This is a critical transformation in drug design to alter H-bond donor/acceptor patterns (changing from H-bond acceptor to H-bond donor/acceptor pair).[1][2] -
Displacement: While less reactive than the 2-chloro analog, the 2-methoxy group can be displaced by highly nucleophilic amines or thiols under forcing conditions (high temp, microwave), allowing late-stage diversification of the C2 position.
C. The C3-Amide "Director"
-
Directed Ortho Metalation (DoM): The amide can direct lithiation to the C4 position (between the amide and bromide) using sterically hindered bases (e.g., LiTMP) at low temperatures (
). This allows for the introduction of electrophiles (iodine, formyl, etc.) at C4, creating tetrasubstituted pyridines.
Reactivity Flowchart
Figure 2: Divergent reactivity pathways accessible from the core scaffold.
Handling and Stability
-
Storage: Store at
under inert atmosphere. The compound is stable as a solid but solutions in protic solvents should be used immediately to prevent slow hydrolysis of the amide or methoxy group over extended periods (weeks). -
Safety: As with all halogenated pyridines, handle in a fume hood. Avoid contact with strong acids unless intentional hydrolysis is desired.
-
Purification Note: The amide functionality makes the compound moderately polar. If standard silica chromatography fails to separate impurities, add 1-5% Triethylamine or Methanol to the eluent to reduce tailing.
References
-
ChemicalBook. (2025).[4][5] 5-BROMO-N-METHOXY-N-METHYLNICOTINAMIDE (CAS 183608-47-1) & Related Compounds.[1][2][6] Retrieved from
-
BLD Pharm. (2025). Product Information: 5-Bromo-2-methoxy-N,N-dimethylnicotinamide (CAS 1072854-96-6).[1][2] Retrieved from
-
BenchChem. (2025).[7][3][5] Application Notes: 5-Bromonicotinic Acid in Medicinal Chemistry. Retrieved from
-
PubChem. (2025). 5-Bromonicotinamide Compound Summary. National Library of Medicine. Retrieved from
-
Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-methoxypyridine. Retrieved from
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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